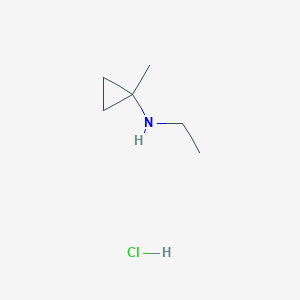
2-Bromo-1-fluoro-3-isothiocyanatobenzene
Vue d'ensemble
Description
“2-Bromo-1-fluoro-3-isothiocyanatobenzene” is a chemical compound with the molecular formula C7H3BrFNS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-fluoro-3-isothiocyanatobenzene” consists of seven carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one sulfur atom . The molecular weight of this compound is 232.076 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-fluoro-3-isothiocyanatobenzene” include a molecular weight of 232.076 . The compound is solid at room temperature . Unfortunately, the search results do not provide more specific information about its melting point, boiling point, or density.
Applications De Recherche Scientifique
Reactivity and Synthesis
Reactivity and Synthesis Pathways
2-Bromo-1-fluoro-3-isothiocyanatobenzene's derivatives, such as 1-bromo-2-fluorobenzenes, exhibit unique reactivity patterns. For instance, 1-fluoro-2-(triethylsilyl)naphthalene and other related compounds remain inert to base attack. The conversion of 3-bromo-1-fluoronaphthalene into 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl through treatments with lithium diisopropylamide, copper(II) bromide, and nitrobenzene showcases the compound's potential in synthesizing complex molecular structures (Leroux, Mangano, & Schlosser, 2005).
Efficient Synthesis Techniques
An efficient synthesis pathway for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes was developed. This process includes the reaction of 1-fluoro-2-lithiobenzenes with alkyl isothiocyanates, forming N-alkyl-2-fluorobenzothioamides. This highlights the utility of compounds like 2-Bromo-1-fluoro-3-isothiocyanatobenzene in the synthesis of heterocyclic compounds (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).
Chemical Analysis and Properties
Vibrational Spectra Analysis
The vibrational spectra of halobenzene cations, including derivatives of 2-Bromo-1-fluoro-3-isothiocyanatobenzene, were studied. This research aids in understanding the electronic states and vibrational modes of such compounds, which is crucial for their applications in various scientific fields (Kwon, Kim, & Kim, 2002).
Spectroscopic Investigation
FT-IR and FT-Raman spectroscopic investigations have been conducted on derivatives of 2-Bromo-1-fluoro-3-isothiocyanatobenzene. These studies, including DFT calculations, offer insights into the molecule's electronic properties, vibrational frequencies, and structural geometry. Such investigations are crucial for future developments involving substituted benzenes (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Applications in Battery Technology
- Electrolyte Additive for Lithium-Ion Batteries: A derivative of 2-Bromo-1-fluoro-3-isothiocyanatobenzene, 4-bromo-2-fluoromethoxybenzene, was used as a bi-functional electrolyte additive in lithium-ion batteries. This additive enhances the thermal stability and lowers the flammability of the electrolyte, demonstrating the potential of such compounds in improving battery safety and efficiency (Zhang Qian-y, 2014).
Safety And Hazards
The safety information available indicates that “2-Bromo-1-fluoro-3-isothiocyanatobenzene” is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301+H331 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-1-fluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANPLKOXXZKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-3-isothiocyanatobenzene | |
CAS RN |
364364-00-1 | |
| Record name | 2-bromo-1-fluoro-3-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)


![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)




